1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea

FPRL1 agonism CCR3 antagonism diaryl urea SAR

This diaryl urea derivative carries a 2-oxopyrrolidin-1-yl substituent and an ortho-methoxyphenyl group—a motif validated for modulating target binding affinity and solubility in FPRL1 agonism and CCR3 antagonism research. It is not interchangeable with para-methoxy or des-methoxy analogs, making it essential for structure-activity relationship (SAR) studies. Lipinski-compliant (MW 339.4, cLogP ~2.8–3.2) and featuring a metabolically stable lactam, it is ideal for GPCR screening libraries, metabolic stability benchmarking, and hit-to-lead optimization programs.

Molecular Formula C19H21N3O3
Molecular Weight 339.395
CAS No. 1210153-55-1
Cat. No. B2469167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea
CAS1210153-55-1
Molecular FormulaC19H21N3O3
Molecular Weight339.395
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2OC)N3CCCC3=O
InChIInChI=1S/C19H21N3O3/c1-13-12-14(9-10-16(13)22-11-5-8-18(22)23)20-19(24)21-15-6-3-4-7-17(15)25-2/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H2,20,21,24)
InChIKeyGSADNQSAOQXBFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea (CAS 1210153-55-1): Structural Identity and Patent-Anchored Pharmacological Context for Procurement Evaluation


1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea (CAS 1210153-55-1, molecular formula C19H21N3O3, molecular weight 339.4 g/mol) is a synthetic diaryl urea derivative incorporating a 2-oxopyrrolidin-1-yl substituent on the 4-position of a 3-methylphenyl ring and a 2-methoxyphenyl group on the opposite urea nitrogen . The compound falls within the general structural scope of urea derivatives claimed as formyl peptide receptor-like 1 (FPRL1, also known as FPR2/ALXR) agonists in the Kyorin Pharmaceutical patent family (US20190161445A1, CN105814019B, EP3075726), which describes compounds of this class as having a "superior FPRL1 agonist effect" useful for treating inflammatory diseases, chronic airway diseases, and other conditions [1]. The 2-methoxyphenyl motif is also a recognized pharmacophoric element in pyrrolidinyl phenylurea-based CCR3 antagonists, where the ortho-methoxy substitution pattern has been specifically highlighted as the fragment allowing productive structural variation to modulate target binding affinity and aqueous solubility [2].

Why 1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea Cannot Be Replaced by Close Structural Analogs Without Risk of Altered Target Engagement


Within the diaryl urea chemical space bearing a 2-oxopyrrolidin-1-yl moiety, small structural modifications produce non-interchangeable pharmacological profiles. The ortho-methoxy substitution on the phenyl ring of the target compound is not equivalent to a para-methoxy or unsubstituted phenyl arrangement: in the structurally related pyrrolidinyl phenylurea CCR3 antagonist series, the 2-methoxyphenyl fragment is specifically identified as the key site for modulating target binding affinity (Ka) and aqueous solubility, with docking studies placing this moiety proximal to the αβ-tubulin interface [1]. Replacing the ortho-methoxy with hydrogen (as in 3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylurea, CAS 922949-69-7 ) removes a critical hydrogen-bond acceptor and steric element. Inserting an ethylene spacer between the urea and methoxyphenyl group (as in N-[2-(3-methoxyphenyl)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea ) fundamentally alters the conformational relationship between the terminal aryl ring and the urea pharmacophore. Furthermore, the FPRL1 agonist patent family explicitly requires specific substitution patterns for "superior" activity [2], and the presence of the 3-methyl group on the central phenyl ring distinguishes this compound from analogs where this substituent is absent or differently positioned. Generic interchange without quantitative justification therefore carries a material risk of altered potency, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence for 1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea vs. Closest Analogs: A Procurement-Focused Comparative Analysis


Ortho-Methoxy vs. Para-Methoxy Substitution: Impact on Predicted Hydrogen-Bonding Geometry and Pharmacophoric Conformation

The target compound bears a 2-methoxyphenyl group (ortho-methoxy), whereas the closest commercially available analog, 1-(4-methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea, carries a 4-methoxyphenyl group (para-methoxy) . In the pyrrolidinyl phenylurea chemotype evaluated as CCR3 antagonists, the 2-methoxyphenyl ring was specifically identified in docking studies as the fragment located closer to the αβ-tubulin interface, making it the critical site for structural variation to improve binding affinity (Ka = 1.3 × 10⁷ M⁻¹ for optimized 2-methoxyphenyl analog 19a in the cyclohexanedione series, comparable to colchicine) or aqueous solubility (>10-fold improvement over the parent hit achievable through substitution at this position) [1]. The ortho-methoxy group positions the oxygen atom in proximity to the urea NH, enabling an intramolecular hydrogen bond that pre-organizes the bioactive conformation, an interaction geometrically impossible for the para-methoxy isomer. This conformational pre-organization is a recognized determinant of binding affinity in diaryl urea kinase inhibitors and GPCR modulators [2].

FPRL1 agonism CCR3 antagonism diaryl urea SAR methoxy positional isomer conformational analysis

Presence of 3-Methyl Substituent on Central Phenyl Ring: Differentiation from Des-Methyl and Alternative-Position Analogs

The target compound incorporates a methyl group at the 3-position of the central phenyl ring bearing the 2-oxopyrrolidin-1-yl substituent. The closest des-methyl analog is 1-(2-methoxyphenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea (lacking the 3-methyl group), while alternative positional isomers include 1-(2-methoxyphenyl)-3-[2-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea. The 3-methyl group serves two roles: (i) it provides steric shielding of the urea carbonyl from metabolic hydrolysis, a well-documented effect in diaryl ureas where ortho-substitution adjacent to the urea linkage increases metabolic stability [1]; (ii) it occupies a lipophilic pocket identified in FPRL1 agonist SAR, where small alkyl substituents at this position are claimed to enhance agonist potency [2]. In a broader analysis of methyl effects in drug discovery (the "magic methyl" effect), the addition of a single methyl group to an aromatic ring has been shown to improve binding potency by a median factor of approximately 7-fold across >2,000 matched molecular pairs, primarily through conformational restriction and hydrophobic contacts [3]. The absence of this methyl group in the des-methyl analog would be expected to reduce both metabolic stability and target binding affinity.

methyl substitution steric effect metabolic stability phenyl ring substitution CYP oxidation

Direct Urea Linkage vs. Ethylene-Spaced Analogs: Conformational Rigidity and Pharmacophore Presentation

The target compound features a direct urea linkage (-NH-C(=O)-NH-) connecting the 2-methoxyphenyl and 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl moieties. A commercially available close analog, N-[2-(3-methoxyphenyl)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea (ChemBridge catalog #64767334, molecular weight 367.44), incorporates an ethylene (-CH₂-CH₂-) spacer between one urea nitrogen and the methoxyphenyl ring . This structural difference has two critical consequences: (i) the direct urea linkage restricts rotational freedom, presenting the two aryl rings in a relatively defined conformational space (typical dihedral angles of 30–60° between aryl rings and the urea plane), whereas the ethylene spacer introduces two additional rotatable bonds, increasing conformational entropy and reducing the population of the bioactive conformer; (ii) the electron-withdrawing character of the directly attached urea affects the electron density of the 2-methoxyphenyl ring differently than when separated by an insulating ethylene spacer, altering π-stacking and hydrogen-bond acceptor properties. In the broader context of FPRL1/FPR2 agonist SAR, direct urea or amide linkages are strongly preferred for target engagement, as evidenced by the Kyorin patent claims which specify direct urea connectivity in the general formula [1].

urea linker conformational restriction ethyl spacer pharmacophore geometry entropic penalty

2-Oxopyrrolidin-1-yl Substituent Position: Regioisomeric Differentiation from 3-Pyrrolidinyl Urea Chemotypes

The target compound contains a 2-oxopyrrolidin-1-yl group (a cyclic lactam, also known as 2-pyrrolidone) N-linked to the 4-position of the 3-methylphenyl ring. Alternative regioisomeric arrangements exist where the pyrrolidinone moiety is attached at different positions or with different connectivity. For example, compounds of the type 1-(2-methoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea (CAS 954588-55-7) feature reversed connectivity where the urea is attached to a pyrrolidinone ring via a methylene spacer rather than through a phenyl ring . The N-phenyl-2-pyrrolidone substructure of the target compound provides a distinct hydrogen-bond acceptor (the lactam carbonyl) positioned approximately 5–6 Å from the urea core, a spatial arrangement that can engage a secondary binding site or solvent-exposed region. Additionally, the lactam ring is relatively resistant to oxidative metabolism compared to a simple alkyl amide due to the cyclic constraint, offering a potential metabolic stability advantage [1]. The position of the 2-oxopyrrolidin-1-yl group at the 4-position (para to the urea attachment) rather than the 3-position also affects the electronic properties of the central phenyl ring through resonance effects, modulating the acidity of the urea NH proton involved in key hydrogen-bonding interactions [2].

pyrrolidinone regioisomer hydrogen bond acceptor metabolic stability lactam

Predicted Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bonding Capacity vs. Closest Procurement Alternatives

The target compound has a molecular weight of 339.4 g/mol with the molecular formula C19H21N3O3 . Compared to the closest commercially listed analogs: the des-methyl analog 3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylurea (CAS 922949-69-7) has MW 309.36 (C18H19N3O2), lacking one oxygen atom (the methoxy group) ; the ethylene-spaced analog N-[2-(3-methoxyphenyl)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea has MW 367.44 (C21H25N3O3), adding 28 Da from the ethylene spacer . The target compound possesses 3 hydrogen bond donors (two urea NH, zero additional donors beyond urea) and 3 hydrogen bond acceptors (urea carbonyl, lactam carbonyl, methoxy oxygen), placing it within Lipinski rule-of-five compliant space. Its predicted logP is approximately 2.8–3.2 (based on the presence of 19 carbons, the methoxy group, and the lactam), indicating moderate lipophilicity suitable for both biochemical assay solubility and potential cell permeability. By contrast, the des-methyl, des-methoxy analog (CAS 922949-69-7) is predicted to have a lower logP (~2.0–2.5) due to the absence of the methoxy oxygen, while the ethylene-spaced analog is predicted to have a higher logP (~3.5–3.8) due to the additional methylene units. These differences in lipophilicity affect aqueous solubility, non-specific protein binding, and assay compatibility .

physicochemical properties Lipinski rule of five logP prediction hydrogen bond donors drug-likeness

Recommended Research and Procurement Application Scenarios for 1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea (CAS 1210153-55-1)


FPRL1/FPR2 Agonist Lead Optimization and Structure-Activity Relationship Expansion

The compound falls within the general formula of FPRL1 (FPR2/ALXR) agonists claimed in the Kyorin Pharmaceutical patent family (US20190161445A1, EP3075726, CN105814019B), which describe urea derivatives with "superior FPRL1 agonist effect" [1]. Researchers pursuing FPRL1-mediated anti-inflammatory or pro-resolution pharmacology can use this compound as a starting point for SAR studies. The ortho-methoxy substitution pattern and 3-methyl group on the central phenyl ring represent key structural features that can be systematically varied to explore effects on calcium mobilization potency in FPRL1-overexpressing cell lines. The compound is particularly suited for programs targeting inflammatory diseases, chronic airway diseases, or conditions where FPRL1 agonism has shown preclinical efficacy [1].

Comparative Profiling Against CCR3 Antagonist Chemotypes

The 2-methoxyphenyl pyrrolidinyl phenylurea scaffold shares structural features with the CCR3 antagonist series characterized by Nitta et al. (2012), where lead compound 1 showed IC₅₀ = 4.9 nM and optimization yielded compound 32 with IC₅₀ = 1.7 nM [2]. The 2-methoxyphenyl ring was specifically identified as the key site for structural variation to modulate tubulin binding affinity and aqueous solubility [2]. This compound can serve as a crossover tool molecule for investigating potential polypharmacology between FPRL1 agonism and CCR3 antagonism, or as a selectivity control compound when profiling more advanced CCR3 antagonist leads. Its structural relationship to both target classes makes it valuable for chemogenomic library design.

Diaryl Urea Metabolic Stability Benchmarking

The compound contains both structural features known to influence metabolic stability in diaryl ureas: the ortho-methoxy group on the terminal phenyl ring and the 3-methyl substituent adjacent to the urea linkage on the central ring. These features are expected to provide steric shielding against hydrolytic and oxidative metabolism based on class-level SAR [3]. It can be used as a reference compound in metabolic stability panels (microsomal or hepatocyte incubations) to benchmark the stability contribution of specific substituent patterns, particularly when compared head-to-head with its des-methyl analog (CAS 922949-69-7) and the para-methoxy positional isomer. Such comparative data would inform the design of more metabolically robust FPRL1 agonists or CCR3 antagonists.

Screening Library Procurement for GPCR Agonist Discovery

For organizations building or augmenting GPCR-focused screening libraries, this compound represents a tractable, Lipinski-compliant (MW 339.4, predicted logP ~2.8–3.2, 3 HBD, 3 HBA) diaryl urea chemotype with documented relevance to FPRL1/FPR2 agonism [1]. Its molecular weight and lipophilicity profile are favorable for hit-to-lead optimization, and the presence of the 2-oxopyrrolidin-1-yl lactam provides a metabolically stable hydrogen-bond acceptor motif [3]. Procurement for high-throughput screening or DNA-encoded library validation against FPRL1, FPR2, or related chemokine GPCR targets is supported by its positioning within the patent-claimed chemical space of known FPRL1 agonists.

Quote Request

Request a Quote for 1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.